O-Desmethylvenlafaxine Zyklische Verunreinigung

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

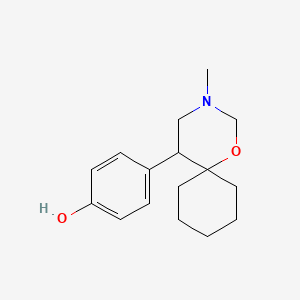

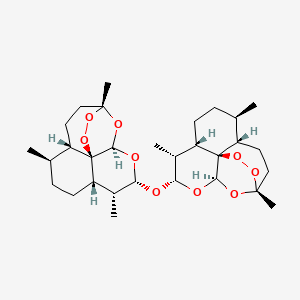

O-Desmethyl Venlafaxine Cyclic Impurity is a chemical compound that is a cyclic impurity of O-Desmethylvenlafaxine. It is related to Venlafaxine, an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor class. This compound is often used in the impurity profiling of Venlafaxine during its commercial production .

Wissenschaftliche Forschungsanwendungen

O-Desmethyl Venlafaxine Cyclic Impurity is primarily used in the pharmaceutical industry for impurity profiling of Venlafaxine. It is also used in the development and validation of analytical methods for quality control and regulatory compliance. Additionally, this compound is utilized in scientific research to study the pharmacokinetics and metabolism of Venlafaxine and its related compounds .

Wirkmechanismus

Target of Action

O-Desmethyl Venlafaxine Cyclic Impurity, also known as 4-(3-methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol, primarily targets the serotonin and norepinephrine transporters (SERT and NET). These transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus regulating the levels of these neurotransmitters in the brain .

Mode of Action

The compound inhibits the reuptake of serotonin and norepinephrine by binding to SERT and NET. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their availability to bind to postsynaptic receptors. This action is similar to that of its parent compound, venlafaxine, and its active metabolite, desvenlafaxine .

Biochemical Pathways

By inhibiting SERT and NET, O-Desmethyl Venlafaxine Cyclic Impurity affects the serotonergic and noradrenergic pathways. Increased levels of serotonin and norepinephrine in the synaptic cleft lead to enhanced neurotransmission, which is associated with improved mood and reduced symptoms of depression. These pathways are crucial in the regulation of mood, anxiety, and overall emotional balance .

Pharmacokinetics

The pharmacokinetics of O-Desmethyl Venlafaxine Cyclic Impurity involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body. It undergoes metabolism primarily through conjugation by UGT isoforms and, to a lesser extent, oxidative metabolism by CYP3A4 and CYP2C19. The metabolites are then excreted via the kidneys .

Result of Action

At the molecular level, the inhibition of serotonin and norepinephrine reuptake leads to increased neurotransmitter levels in the synaptic cleft. This results in enhanced neurotransmission and improved synaptic plasticity. At the cellular level, these changes contribute to the alleviation of depressive symptoms and improved mood regulation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of O-Desmethyl Venlafaxine Cyclic Impurity. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs that affect the same metabolic pathways (e.g., CYP3A4 inhibitors) can alter its pharmacokinetics and overall efficacy .

Biochemische Analyse

Biochemical Properties

It is known that Venlafaxine, the parent compound, is metabolized in the liver by cytochrome P450 enzymes to produce O-Desmethylvenlafaxine

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, Venlafaxine .

Metabolic Pathways

The metabolic pathways involving O-Desmethyl Venlafaxine Cyclic Impurity are not well characterized. It is known that the generation of O-Desmethylvenlafaxine from Venlafaxine is the most important metabolic pathway .

Vorbereitungsmethoden

The synthesis of O-Desmethyl Venlafaxine Cyclic Impurity involves several steps. One of the methods includes the protection of the phenolic hydroxyl group, followed by cyclohexanone condensation, deprotection, cyano reduction, dimethylation, and finally, the formation of the succinic acid salt. The starting material for this synthesis is p-hydroxybenzene acetonitrile . The industrial production methods are optimized to ensure high yield and purity, with careful control of reaction conditions to minimize impurities and by-products .

Analyse Chemischer Reaktionen

O-Desmethyl Venlafaxine Cyclic Impurity undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Vergleich Mit ähnlichen Verbindungen

O-Desmethyl Venlafaxine Cyclic Impurity is unique due to its cyclic structure, which distinguishes it from other impurities of Venlafaxine. Similar compounds include:

O-Desmethylvenlafaxine: The major active metabolite of Venlafaxine.

Venlafaxine N-Dimer: Another impurity related to Venlafaxine.

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine: A related impurity with a different structural modification

These compounds share similarities in their chemical structure and pharmacological activity but differ in their specific molecular modifications and impurity profiles.

Eigenschaften

IUPAC Name |

4-(3-methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-17-11-15(13-5-7-14(18)8-6-13)16(19-12-17)9-3-2-4-10-16/h5-8,15,18H,2-4,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFIYOVTHWDOQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione](/img/structure/B584932.png)

![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)